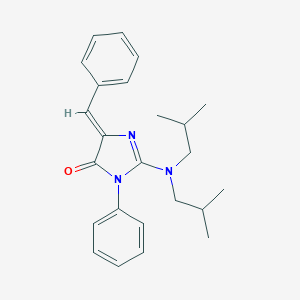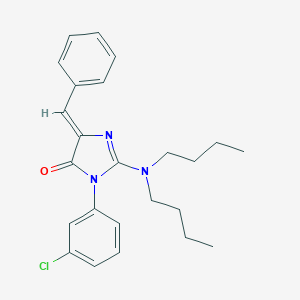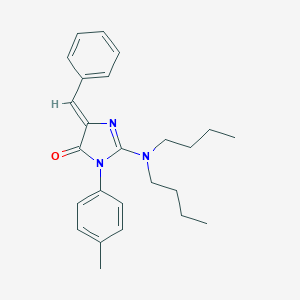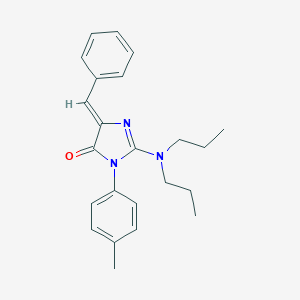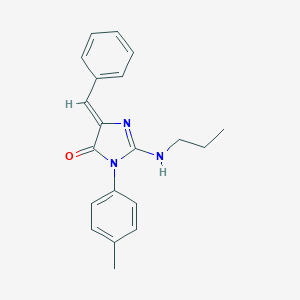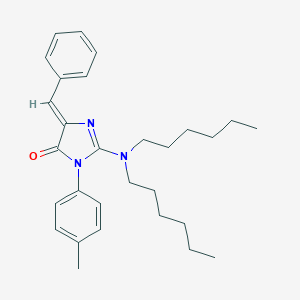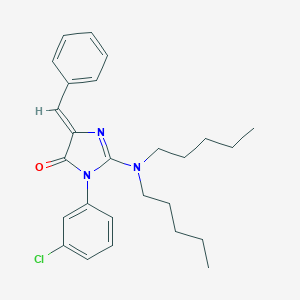
4-Bromo-2,5-dimethylphenyl octyl ether
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Bromo-2,5-dimethylphenyl octyl ether, also known as BDPO, is a chemical compound that has been widely used in scientific research. It is a type of ether that is commonly used as a solvent and a reagent in various chemical reactions. BDPO has gained significant attention due to its unique chemical properties and potential applications in the field of biochemistry and pharmacology. In
科学研究应用
4-Bromo-2,5-dimethylphenyl octyl ether has been used in various scientific research applications, including as a fluorescent probe for the detection of lipid bilayer membranes. It has also been used as a solubilizing agent for membrane proteins and as a substrate for enzymes such as cytochrome P450. This compound has also been used in the study of drug metabolism and drug-drug interactions.
作用机制
The mechanism of action of 4-Bromo-2,5-dimethylphenyl octyl ether is not fully understood, but it is believed to act as a competitive inhibitor of cytochrome P450 enzymes. Cytochrome P450 enzymes are responsible for the metabolism of many drugs and toxins in the body. By inhibiting these enzymes, this compound can alter the metabolism of drugs and toxins, which can have significant physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to alter the metabolism of drugs and toxins, which can affect their efficacy and toxicity. This compound has also been shown to have antioxidant properties and can protect against oxidative stress. In addition, this compound has been shown to have anti-inflammatory properties and can reduce inflammation in the body.
实验室实验的优点和局限性
One of the main advantages of using 4-Bromo-2,5-dimethylphenyl octyl ether in lab experiments is its ability to solubilize membrane proteins. This can be particularly useful in the study of membrane-bound enzymes and receptors. This compound is also a fluorescent probe, which can be used to visualize lipid bilayer membranes. However, one limitation of using this compound is its potential to interfere with the metabolism of drugs and toxins, which can complicate experimental results.
未来方向
There are several future directions for the study of 4-Bromo-2,5-dimethylphenyl octyl ether. One area of research is the development of new fluorescent probes based on this compound. These probes could be used to study a range of biological processes, including membrane dynamics and protein-protein interactions. Another area of research is the development of new inhibitors of cytochrome P450 enzymes based on this compound. These inhibitors could be used to improve the efficacy and safety of drugs by altering their metabolism. Finally, there is potential for the use of this compound in the development of new drugs with antioxidant and anti-inflammatory properties.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. It is a versatile compound that has been used as a solvent, reagent, and fluorescent probe. This compound has been shown to have a range of biochemical and physiological effects, including the ability to alter the metabolism of drugs and toxins. While there are limitations to its use in lab experiments, this compound has significant potential for future research and development.
合成方法
4-Bromo-2,5-dimethylphenyl octyl ether can be synthesized using a variety of methods, including the reaction of 4-bromo-2,5-dimethylphenol with octyl bromide in the presence of a base. The reaction is carried out under reflux conditions, and the product is purified using column chromatography. Other methods of synthesis include the reaction of 4-bromo-2,5-dimethylphenol with octyl chloride or the reaction of 4-bromo-2,5-dimethylphenol with 1-octanol in the presence of a catalyst.
属性
分子式 |
C16H25BrO |
|---|---|
分子量 |
313.27 g/mol |
IUPAC 名称 |
1-bromo-2,5-dimethyl-4-octoxybenzene |
InChI |
InChI=1S/C16H25BrO/c1-4-5-6-7-8-9-10-18-16-12-13(2)15(17)11-14(16)3/h11-12H,4-10H2,1-3H3 |
InChI 键 |
XLAQDWJWCWBBCD-UHFFFAOYSA-N |
SMILES |
CCCCCCCCOC1=C(C=C(C(=C1)C)Br)C |
规范 SMILES |
CCCCCCCCOC1=C(C=C(C(=C1)C)Br)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


